(2S)-7,4'-dihydroxy-3'-prenylflavan

aromatase inhibition selectivity profiling Broussonetia papyrifera

(2S)-7,4'-Dihydroxy-3'-prenylflavan (CAS 376361-96-5, C20H22O3, MW 310.39) is a stereochemically defined prenylated flavan first isolated and structurally characterized from the whole plants of Broussonetia papyrifera (paper mulberry) in 2001. It belongs to the 3'-prenylated flavan subclass, bearing hydroxyl groups at positions 7 (A-ring) and 4' (B-ring) and a C5-prenyl (3-methylbut-2-enyl) substituent at the 3' position of the B-ring.

Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
Cat. No. B11930085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-7,4'-dihydroxy-3'-prenylflavan
Molecular FormulaC20H22O3
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C
InChIInChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1
InChIKeyHORNIGLAKNPZGF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-7,4'-Dihydroxy-3'-prenylflavan: Analytical Specification & Sourcing Guide for the Prenylated Flavan from Broussonetia papyrifera


(2S)-7,4'-Dihydroxy-3'-prenylflavan (CAS 376361-96-5, C20H22O3, MW 310.39) is a stereochemically defined prenylated flavan first isolated and structurally characterized from the whole plants of Broussonetia papyrifera (paper mulberry) in 2001 [1]. It belongs to the 3'-prenylated flavan subclass, bearing hydroxyl groups at positions 7 (A-ring) and 4' (B-ring) and a C5-prenyl (3-methylbut-2-enyl) substituent at the 3' position of the B-ring [1]. The computed LogP of 5.15 and topological polar surface area of approximately 49.7 Ų distinguish its physicochemical profile from non-prenylated flavan analogs . This compound is available from multiple specialty chemical vendors at research-grade purity (typically ≥95%), primarily as an analytical reference standard or for in vitro biological investigations [2].

Why Non-Prenylated or Differently Prenylated Flavan Analogs Cannot Substitute for (2S)-7,4'-Dihydroxy-3'-prenylflavan in Targeted Studies


Within the flavan and broader flavonoid class, simple hydroxyflavans such as 7,4'-dihydroxyflavan (CAS 82925-54-0, MW 242.27) and prenylated analogs with alternative substitution patterns (e.g., C-6 or C-8 prenylation, or diprenylated variants) exhibit fundamentally different physicochemical properties, target selectivity profiles, and biological activity spectra [1]. The presence and position of the lipophilic prenyl group at C-3' in (2S)-7,4'-dihydroxy-3'-prenylflavan increases computed LogP by approximately 2-3 log units relative to its non-prenylated counterpart, altering membrane permeability and intracellular target access . Critically, within the same source plant (B. papyrifera), a systematic aromatase inhibition screen of 42 constituents demonstrated that structurally similar prenylated flavonoids span a full activity spectrum from highly potent (IC50 0.1 μM) to completely inactive, confirming that prenylation alone does not predict bioactivity—specific substitution architecture is determinative [1]. These observations preclude the interchangeable use of in-class analogs without experimental verification of equivalence for any given assay endpoint.

Product-Specific Quantitative Evidence Guide: (2S)-7,4'-Dihydroxy-3'-prenylflavan Versus Closest Analogs and In-Class Comparators


Aromatase Inhibition Selectivity: (2S)-7,4'-Dihydroxy-3'-prenylflavan Is Inactive, While Structurally Similar Co-Isolated Prenylated Flavonoids Are Potent Inhibitors

In a systematic bioassay-guided fractionation study of 42 constituents from Broussonetia papyrifera using an in vitro aromatase inhibition assay, (2S)-7,4'-dihydroxy-3'-prenylflavan (designated compound 4) was definitively shown to be inactive as an aromatase inhibitor [1]. In contrast, within the very same study, several structurally related prenylated flavonoids exhibited potent activity: isolicoflavonol (compound 12) had an IC50 of 0.1 μM, (2S)-abyssinone II (compound 13) had an IC50 of 0.4 μM, and compound 9 (3'-[γ-hydroxymethyl-(E)-γ-methylallyl]-2,4,2',4'-tetrahydroxychalcone 11'-O-coumarate) had an IC50 of 0.5 μM [1]. This represents a greater than 200-fold difference in potency between the target compound and the most active comparator, despite their co-occurrence in the same plant and shared prenylation motif. The SAR analysis determined that the flavan core with 7,4'-dihydroxy-3'-prenyl substitution pattern is insufficient for aromatase engagement, whereas the flavanone core with a 2',4'-dihydroxy substitution or the flavonol core with additional hydroxylation are requisite for activity [1].

aromatase inhibition selectivity profiling Broussonetia papyrifera prenylated flavonoid SAR

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW264.7 Macrophages

(2S)-7,4'-dihydroxy-3'-prenylflavan inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophage cells with a reported IC50 of 28.4 μM . For context within the broader prenylated flavonoid class, a 2016 study of prenylated isoflavones from Cudrania tricuspidata reported NO inhibition IC50 values ranging from 6.2 to 66.9 μM in the same RAW264.7/LPS model, placing the target compound's activity at the moderate-to-intermediate tier of the prenylated flavonoid class [1]. By comparison, the well-characterized non-prenylated flavones apigenin, wogonin, and luteolin were reported with NO inhibition IC50 values of 23, 17, and 27 μM respectively in the same cell line, suggesting that the anti-inflammatory potency of (2S)-7,4'-dihydroxy-3'-prenylflavan is comparable to these widely studied non-prenylated flavonoids [1]. It is important to note that a direct comparator study testing the non-prenylated analog (7,4'-dihydroxyflavan) under identical NO inhibition assay conditions is not available in the current literature, limiting the strength of this evidence to cross-study comparable rather than head-to-head.

anti-inflammatory nitric oxide inhibition RAW264.7 macrophage LPS-induced inflammation

Lipophilicity (LogP) Differentiation: 3'-Prenylation Confers Significantly Higher LogP Compared to Non-Prenylated 7,4'-Dihydroxyflavan

The computed LogP of (2S)-7,4'-dihydroxy-3'-prenylflavan is 5.15, while the non-prenylated analog 7,4'-dihydroxyflavan (CAS 82925-54-0, C15H14O3, MW 242.27) has a substantially lower computed LogP estimated at approximately 2.5–3.0 based on its smaller molecular structure and absence of the hydrophobic prenyl moiety [1]. This represents an approximate 2–3 log unit increase in lipophilicity driven solely by the addition of the C5-prenyl group at the C-3' position. The topological polar surface area (TPSA) of the target compound is 49.7 Ų, consistent with moderate membrane permeability potential [1]. Published structure-activity relationship reviews have established that C-prenylation of flavonoids generally enhances membrane interaction, cellular uptake, and target protein binding affinity compared to their non-prenylated parent compounds, effects that are directly attributable to the increased lipophilicity conferred by the prenyl substituent [2].

lipophilicity LogP prenylation effect membrane permeability drug-likeness

Anti-Oral Microbial Activity: Qualitative Evidence from Bioassay-Guided Fractionation of Broussonetia papyrifera

In a 2019 bioassay-guided isolation study targeting anti-oral microbial activity from the EtOAc extract of Broussonetia papyrifera, (2S)-7,4'-dihydroxy-3'-prenylflavan was among twelve known flavanes isolated and tested against five Gram-positive and three Gram-negative oral microbial strains [1]. While the study's abstract highlights that daphnegiravan F (compound 2) and 5,7,3',4'-tetrahydroxy-3-methoxy-8,5'-diprenylflavone (compound 3) showed the most significantly potent activity, with compound 3 achieving MIC = 1.95 μg/mL against Actinomyces naeslundii and Porphyromonas gingivalis (more potent than the positive control triclosan), the specific quantitative MIC values for (2S)-7,4'-dihydroxy-3'-prenylflavan were not disclosed in the publicly available abstract or accessible metadata [1]. Multiple commercial vendors have annotated this compound with "antibacterial activity" based on its inclusion in this and related bioassay-guided studies, but the absence of published, strain-specific MIC data for this compound precludes quantitative comparison with more potent co-isolated anti-oral microbial flavanes from the same study [1]. This evidence is classified as supporting only.

anti-oral microbial antibacterial Broussonetia papyrifera bioassay-guided fractionation flavane

Optimal Research and Industrial Application Scenarios for (2S)-7,4'-Dihydroxy-3'-prenylflavan Based on Quantitative Evidence


Selective Negative Control for Aromatase Inhibition Screening of Prenylated Flavonoid Libraries

Based on the Lee et al. (2001) direct head-to-head data demonstrating that this compound is completely inactive as an aromatase inhibitor while structurally similar co-isolates from B. papyrifera achieve IC50 values as low as 0.1 μM, (2S)-7,4'-dihydroxy-3'-prenylflavan serves as an ideal negative control compound for aromatase inhibition assays. Its shared biosynthetic origin, similar physicochemical handling properties, and defined stereochemistry with active prenylated flavonoids (e.g., (2S)-abyssinone II, isolicoflavonol) make it a superior negative control compared to vehicle-only or unrelated flavonoid controls, enabling more rigorous structure-activity relationship interpretation [1]. Procurement of this specific compound for this application is justified by the published evidence of inactivity under exactly the same assay conditions used to establish the potency of the active comparators.

In Vitro Anti-Inflammatory Research: NO Production Inhibition with Defined Quantitative Benchmark

For laboratories investigating the anti-inflammatory potential of prenylated flavonoids in macrophage-based models, (2S)-7,4'-dihydroxy-3'-prenylflavan offers a characterized tool compound with a defined NO inhibition IC50 of 28.4 μM in LPS-stimulated RAW264.7 cells [1]. Its potency, positioned at the moderate tier of the prenylated flavonoid activity spectrum, makes it suitable as a reference standard for benchmarking novel synthetic prenylated flavan derivatives. Researchers should note that this compound's activity in this assay is comparable to the well-known flavones luteolin (IC50 ~27 μM) and apigenin (IC50 ~23 μM), providing a familiar potency frame of reference [2]. Its selection over non-prenylated flavonoids for this application should be driven by specific interest in evaluating the contribution of 3'-prenylation to anti-inflammatory activity.

Physicochemical Reference Standard for Prenylation-Dependent Lipophilicity Studies

The substantial LogP differential between (2S)-7,4'-dihydroxy-3'-prenylflavan (LogP = 5.15) and its non-prenylated counterpart 7,4'-dihydroxyflavan (estimated LogP ~2.5–3.0) makes this compound a valuable reference standard for studies investigating how prenylation modulates flavonoid membrane permeability, cellular uptake, and subcellular distribution [1][2]. It can serve as a paired comparator with 7,4'-dihydroxyflavan in experiments designed to isolate the effect of a single C-3' prenyl group on pharmacokinetic behavior, protein binding, or non-specific binding to assay materials, independent of other structural variations [2]. This application is particularly relevant for drug discovery programs exploring prenylation as a strategy to optimize flavonoid lead compounds.

Natural Product Authenticity and Source Verification in Phytochemical Quality Control

As a compound first documented from B. papyrifera in 2001 and subsequently re-isolated in multiple independent studies (including Chang et al. 2020 from fermented B. papyrifera bark), (2S)-7,4'-dihydroxy-3'-prenylflavan serves as a chemotaxonomic marker for B. papyrifera-derived natural product preparations [1][2]. Its defined stereochemistry (2S configuration), well-characterized NMR spectral data (available via SpectraBase), and commercial availability at analytical standard purity (HPLC ≥97% from multiple vendors) support its use as a reference standard in quality control protocols for Broussonetia-based herbal products and extracts [3]. This application is strengthened by the documented depletion of this compound during solid-state fermentation of B. papyrifera bark with white rot fungi, providing a quantifiable marker for process monitoring [2].

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